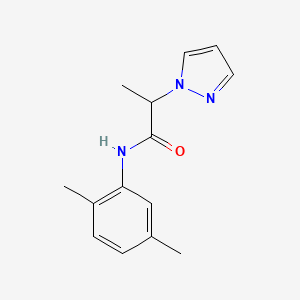![molecular formula C13H16BrNO2 B7494955 N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7494955.png)
N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide, also known as BrP-LPA, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is a potent agonist of the lysophosphatidic acid (LPA) receptor, which is involved in a variety of physiological processes such as cell proliferation, migration, and survival. In
Mechanism of Action
N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide activates LPA receptors by binding to the receptor and inducing a conformational change that leads to downstream signaling. This signaling can activate various pathways such as the Rho/ROCK pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. These pathways are involved in various cellular processes such as cytoskeletal rearrangement, cell migration, and cell survival.
Biochemical and Physiological Effects:
The activation of LPA receptors by N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide can have various biochemical and physiological effects. For example, it can stimulate the proliferation and migration of cancer cells, which is why it has been studied as a potential target for cancer therapy. It can also induce the release of inflammatory cytokines, which is why it has been studied in the context of inflammation and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide in lab experiments is its potency and selectivity for LPA receptors. This allows researchers to study the specific effects of LPA receptor activation without interference from other signaling pathways. However, one limitation is that the effects of N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide may not fully reflect the effects of endogenous LPA, which is produced by cells in the body.
Future Directions
There are several future directions for the study of N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide. One direction is to investigate its potential as a therapeutic target for cancer and other diseases. Another direction is to study its effects on specific cell types and tissues, as well as its interactions with other signaling pathways. Additionally, the development of new analogs of N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide may lead to compounds with improved potency and selectivity for LPA receptors.
Synthesis Methods
The synthesis of N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide involves several steps, starting with the preparation of 3-bromophenylethanol. This compound is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxolaneamine to produce N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide has been shown to be a useful tool in scientific research, particularly in the study of LPA receptor signaling pathways. It has been used to investigate the role of LPA receptors in various cellular processes such as cell migration, proliferation, and survival. N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide has also been used to study the effects of LPA receptor activation on the immune system, nervous system, and cardiovascular system.
properties
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9(10-4-2-5-11(14)8-10)15-13(16)12-6-3-7-17-12/h2,4-5,8-9,12H,3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRHKKMBNRPLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



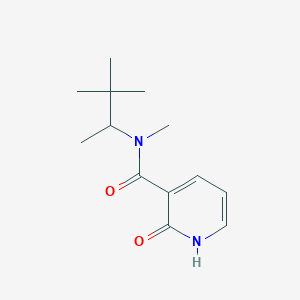
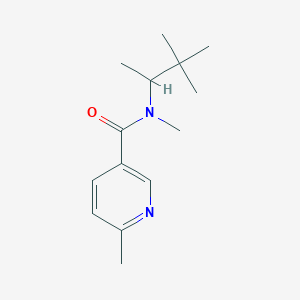
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)
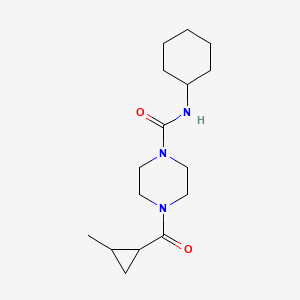
![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)
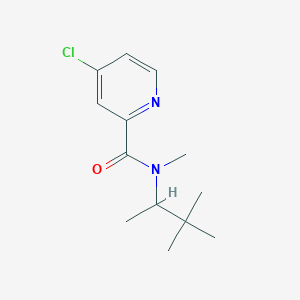
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7494968.png)
![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)
